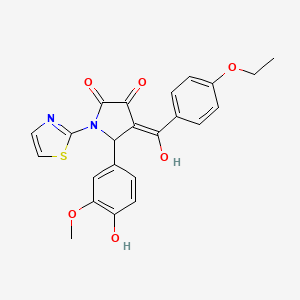
Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is an organic compound that contains both ester and nitrile functional groups. This compound is known for its versatility in organic synthesis, serving as a building block for various functional and pharmacologically active substances. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. For example, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts to enhance reaction efficiency. The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system is one such method . Additionally, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures can produce cyanoacetanilide derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Knoevenagel condensation reaction of ethyl cyanoacetate with aldehydes is often catalyzed by piperidine and chlorobenzene under microwave conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of ethyl cyanoacetate with aldehydes can produce β-amino acids or other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate involves its ability to participate in various chemical reactions due to its reactive functional groups. The nitrile and ester groups can undergo nucleophilic attack, leading to the formation of different products. Additionally, the compound can act as a cyanide donor in certain reactions, contributing to its versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar functional groups, used in similar types of reactions.
Methyl cyanoacetate: Another related compound with a methyl ester group instead of an ethyl ester group.
Cyanoacetamide: Contains a cyano and amide group, used in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler compounds like ethyl cyanoacetate. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable compound in both research and industrial applications .
Propiedades
| 106345-05-5 | |
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)9(8-13)10-4-3-6-14(10)7-5-12/h2-4,6-7H2,1H3/b10-9+ |
Clave InChI |
BEPRCPNQULUTEM-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CCCN1CC#N)/C#N |
SMILES canónico |
CCOC(=O)C(=C1CCCN1CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11634106.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)
![6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11634115.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11634149.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634151.png)
![2-{(5Z)-5-[4-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634154.png)

![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634166.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)
